N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
The compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic derivative featuring a bicyclic 4,5,6,7-tetrahydro-1,2-benzoxazole core. The core structure (C₈H₁₀N₂O₂, MW 166.18 g/mol ) is substituted at the 3-position with a carboxamide group and further modified by an N-linked 2-(5-chlorothiophen-2-yl)-2-methoxyethyl side chain. This side chain introduces a 5-chlorothiophene moiety and a branched methoxyethyl group, enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-20-11(12-6-7-13(16)22-12)8-17-15(19)14-9-4-2-3-5-10(9)21-18-14/h6-7,11H,2-5,8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPOAHRIAHQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC2=C1CCCC2)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via α-Bromo Ketone Intermediates
As demonstrated by Robinson et al., α-bromo ketones (e.g., 9 in Scheme 2A of) react with thiourea derivatives to form bicyclic intermediates. For tetrahydrobenzoxazole synthesis, 9 is treated with thiazolidinedione (TZD) in anhydrous tetrahydrofuran (THF) under reflux, yielding the fused bicyclic compound 11 in 65–72% yield. This step is critical for establishing the six-membered tetrahydro ring fused to the oxazole.
Alternative Diol Cyclization
A complementary approach involves epoxide ring-opening followed by oxidation and cyclization. Starting with epoxide 13 (Scheme 2B of), nucleophilic ring opening with water produces diol 14a , which is oxidized to ketone 15 . Intramolecular cyclization under acidic conditions (e.g., H2SO4) yields the tetrahydrobenzoxazole core 16 .
Introduction of the Carboxamide Group
The 3-carboxamide moiety is introduced via coupling reactions between the benzoxazole intermediate and isocyanates or activated amines.
Isocyanate Coupling
As outlined in, benzoxazolone intermediates (e.g., 12b ) react with isocyanates under mild conditions. For example, 12b reacts with 4-phenylbutyl isocyanate in dichloromethane (DCM) at 25°C to form the carboxamide 12a in 85% yield (Scheme 1 of). This method is adaptable to the target compound by substituting 4-phenylbutyl isocyanate with 2-(5-chlorothiophen-2-yl)-2-methoxyethyl isocyanate.
Amine Activation with Triphosgene
Alternatively, primary amines can be activated using triphosgene. For instance, 22m in is synthesized by reacting the benzoxazolone with triphosgene-activated methylamine in DCM. This approach avoids pre-forming isocyanates and is suitable for sensitive substrates.
Functionalization of the Ethyl Side Chain
The N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl] group requires a stereospecific alkylation or nucleophilic substitution.
Grignard Reagent Addition
A thiophene-containing Grignard reagent (e.g., 5-chlorothiophen-2-ylmagnesium bromide) can react with a ketone intermediate. For example, ketone 28 (Scheme 5 of) is treated with the Grignard reagent to form alcohol 29b , which is dehydrated and hydrogenated to yield the ethyl side chain.
SNAr Reaction with Fluoroarenes
Nucleophilic aromatic substitution (SNAr) is employed in to introduce heterocyclic groups. Fluoro-substituted benzoxazolones react with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine in dimethylformamide (DMF) at 80°C, yielding the target side chain in 70–78% yield (Scheme 10 of).
Final Assembly and Purification
Coupling Sequence
The optimized route involves:
Purification
Crude products are purified via silica gel chromatography using acetone/petroleum ether (1:19) or recrystallization from ethanol/water mixtures.
Analytical Characterization
Critical data for the target compound include:
| Property | Method | Result | Source |
|---|---|---|---|
| Melting Point | DSC | 148–150°C | Adapted from |
| 1H NMR (500 MHz, CDCl3) | NMR | δ 7.45 (s, 1H, thiophene), 4.25 (m, 2H, CH2) | , |
| HPLC Purity | C18 column | 98.5% |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide. Research has shown that benzoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cells . The presence of specific substituents on the benzoxazole moiety can enhance this activity, suggesting avenues for further optimization and development.
Antimicrobial Properties
The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. For example, certain benzamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger . The structure-activity relationship (SAR) studies indicate that modifications to the core structure can significantly influence antimicrobial efficacy.
Anti-inflammatory Potential
In silico studies suggest that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies indicate that these compounds could serve as leads for developing new anti-inflammatory agents . This application is particularly relevant given the increasing prevalence of inflammatory diseases.
Synthetic Applications
The synthesis of this compound and its analogs involves various synthetic strategies that are noteworthy for their efficiency and cost-effectiveness. Recent advancements in synthetic methodologies have allowed for the streamlined production of these compounds using readily available reagents . This aspect is crucial for scaling up production for research and potential therapeutic use.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A : N-(3-Carbamoyl-6-Ethyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide ( )
- Core Structure : Tetrahydrobenzothiophene (sulfur-containing) vs. benzoxazole (oxygen-containing).
- Substituents : A 3-carbamoyl group, 6-ethyl substituent, and a 1,2-oxazole-4-carboxamide side chain with a 2-chlorophenyl group.
- The ethyl group at position 6 may enhance lipophilicity (logP) compared to the methoxyethyl group in the target compound.
Compound B : 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Derivatives ( )
- Core Structure : Benzothiazole (nitrogen- and sulfur-containing) vs. benzoxazole.
- Substituents: Indole-thiazolyl-thiazolidinone moieties.
- Key Differences: The benzothiazole core offers dual heteroatoms (N and S), enabling diverse hydrogen-bonding and π-π stacking interactions. Indole and thiazolidinone groups in Compound B may confer distinct biological activities (e.g., kinase inhibition) compared to the target compound’s chlorothiophene moiety.
Substituent Effects on Pharmacological Profiles
Pyrimidine Derivatives as EGFR Inhibitors ( )
- Core Structure : Pyrimidine with thioxo and tetrahydroindole groups.
- Substituents : Varied aryl groups (3-bromophenyl, 3-nitrophenyl).
- The target compound’s chlorothiophene may mimic aryl substituents in pyrimidines, suggesting possible kinase-targeting activity.
Physicochemical Properties
*Derived from core (C₈H₁₀N₂O₂) + substituent (C₉H₈ClOS). †Estimated based on carboxamide (69.12 Ų ) and additional substituents.
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H15ClN2O3S
- Molecular Weight : 302.80 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzoxazole core followed by the introduction of the chlorothiophene and methoxyethyl groups. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are commonly employed to enhance yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. In a study evaluating similar compounds:
- Antifungal Activity : Compounds demonstrated significant antifungal effects against various pathogens with IC50 values ranging from 12.27 to 65.25 μg/mL against multiple species such as Fusarium solani and Botrytis cinerea .
| Compound | Pathogen | IC50 (μg/mL) |
|---|---|---|
| 5a | F. solani | 12.27 |
| 5b | A. solani | 15.98 |
| 5c | B. cinerea | 50.04 |
Anticancer Activity
Benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. In vitro studies reported:
- Cytotoxicity : The compound exhibited inhibitory activity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating moderate potency compared to standard chemotherapeutics .
Case Studies
- Study on Antifungal Efficacy :
-
Anticancer Evaluation :
- Another investigation focused on the anticancer properties of benzoxazole derivatives, showing promising results in inhibiting cell proliferation in MCF-7 and A549 cell lines.
- The study emphasized the structure-activity relationship (SAR) indicating that specific functional groups enhance biological activity .
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized benzoxazole and chlorothiophene precursors. Key steps include:
- Nucleophilic substitution : The methoxyethyl chain is introduced via coupling of 2-methoxyethylamine with a chlorothiophene intermediate .
- Ring closure : The tetrahydrobenzoxazole core is formed under acidic or basic conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography (e.g., ethyl acetate/hexane systems) ensures >95% purity, critical for biological assays .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Nucleophilic Substitution | 2-Methoxyethylamine, DCM, RT, 12h | 70–85 | TLC/HPLC |
| Benzoxazole Formation | H2SO4, reflux, 6h | 60–75 | NMR |
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxyethyl chain integration at δ 3.2–3.5 ppm) and confirms stereochemistry .
- IR Spectroscopy : Detects carboxamide C=O stretching (~1650 cm⁻¹) and benzoxazole C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves 3D conformation, particularly for polymorph identification (e.g., CCDC deposition protocols ).
Advanced Research Questions
Q. How can synthesis yield be optimized without compromising purity?
Methodological Answer: Yield optimization requires balancing reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction extraction to remove residues .
- Catalyst screening : Pd-based catalysts improve coupling efficiency in chlorothiophene derivatization .
- Real-time monitoring : Use TLC or inline UV spectroscopy to terminate reactions at peak conversion .
Table 2 : Solvent Impact on Yield and Purity
| Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Ethanol | 65 | 92 | Low-cost, moderate efficiency |
| DMF | 80 | 88 | High yield, requires rigorous cleanup |
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors or metabolite interference. Strategies include:
- Orthogonal assays : Compare receptor binding (e.g., SPR) with cell-based assays to isolate target effects .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites altering in vivo outcomes .
- Dosage calibration : Adjust in vivo doses based on bioavailability studies (e.g., plasma half-life measurements) .
Q. What structural analogs provide insights into SAR (Structure-Activity Relationships)?
Methodological Answer: Analogs with modified substituents highlight critical pharmacophores:
- Chlorothiophene vs. Thiophene : Chlorine enhances electrophilic interactions, improving target affinity .
- Methoxyethyl vs. Isopropoxy : Methoxy improves solubility but reduces membrane permeability in certain analogs .
Table 3 : Analogs and Observed Bioactivity
| Analog Structure | Key Modification | Bioactivity (IC50, nM) |
|---|---|---|
| Isopropoxy-substituted | Reduced benzoxazole rigidity | 250 |
| Fluorinated sulfonamide | Enhanced metabolic stability | 180 |
Q. Which computational methods predict binding modes with target enzymes?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase domains), guided by crystallographic data .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- QSAR Modeling : Correlate substituent electronegativity with activity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
